Meciadanol

Vue d'ensemble

Description

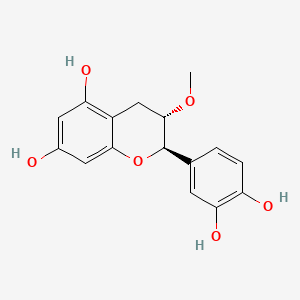

Le Méciadanol est un flavanol O-méthylé synthétique, plus précisément la 3-O-méthylation de la catéchine. Il est connu pour sa capacité à inhiber l'histidine décarboxylase chez les rats . Le composé a une formule chimique de C16H16O6 et une masse molaire de 304,298 g/mol .

Méthodes De Préparation

Le Méciadanol est synthétisé par O-méthylation de la catéchine. La voie de synthèse implique la méthylation du groupe hydroxyle en position 3 de la catéchine. Les conditions réactionnelles impliquent généralement l'utilisation d'un agent méthylant tel que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, assurant la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

Le Méciadanol subit différents types de réactions chimiques, notamment :

Oxydation : Le Méciadanol peut être oxydé pour former des quinones, qui sont des intermédiaires réactifs.

Réduction : Le composé peut être réduit pour former des dihydroflavanols.

Substitution : Le Méciadanol peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle, pour former divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des agents méthylants pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le Méciadanol a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des flavanols et de leurs dérivés.

Biologie : Le Méciadanol est étudié pour ses effets inhibiteurs sur l'histidine décarboxylase, ce qui a des implications pour la compréhension du métabolisme de l'histamine.

Médecine : Le composé a été étudié pour ses effets protecteurs potentiels contre les lésions gastriques et les ulcères.

5. Mécanisme d'action

Le Méciadanol exerce ses effets principalement en inhibant l'histidine décarboxylase, une enzyme responsable de la conversion de l'histidine en histamine . En inhibant cette enzyme, le Méciadanol réduit les niveaux d'histamine dans la muqueuse gastrique, ce qui contribue à la protection contre les lésions gastriques et les ulcères . Les cibles moléculaires et les voies impliquées comprennent l'enzyme histidine décarboxylase et la voie de signalisation de l'histamine.

Applications De Recherche Scientifique

Meciadanol has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of flavanols and their derivatives.

Biology: this compound is studied for its inhibitory effects on histidine decarboxylase, which has implications in understanding histamine metabolism.

Mécanisme D'action

Meciadanol exerts its effects primarily by inhibiting histidine decarboxylase, an enzyme responsible for converting histidine to histamine . By inhibiting this enzyme, this compound reduces the levels of histamine in the gastric mucosa, which helps in protecting against gastric lesions and ulcers . The molecular targets and pathways involved include the histidine decarboxylase enzyme and the histamine signaling pathway.

Comparaison Avec Des Composés Similaires

Le Méciadanol est similaire à d'autres flavanols O-méthylés, tels que :

3-O-Méthylcatéchine : Un autre dérivé O-méthylé de la catéchine avec des effets inhibiteurs similaires sur l'histidine décarboxylase.

(+)-Catéchine : Un flavanol naturel qui inhibe également l'histidine décarboxylase mais qui ne présente pas de méthylation en position 3.

Le Méciadanol est unique en raison de son motif de méthylation spécifique, qui améliore ses effets inhibiteurs sur l'histidine décarboxylase par rapport à d'autres composés similaires .

Activité Biologique

Meciadanol, a synthetic flavonoid developed by Zyma SA in Switzerland, has garnered attention for its biological activities, particularly in the context of gastric protection and anti-ulcer effects. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the efficacy of this compound.

This compound is a flavonoid characterized by its unique structure, which enhances its stability and bioavailability compared to other flavonoids like (+)-cyanidanol-3. Research indicates that this compound does not undergo significant metabolic degradation via ring fission in the intestine, a common pathway for many flavonoids. This stability contributes to its increased bioavailability and therapeutic effectiveness .

Table 1: Comparison of this compound with Other Flavonoids

| Property | This compound | (+)-Cyanidanol-3 |

|---|---|---|

| Stability | High | Moderate |

| Bioavailability | Increased | Decreased |

| Metabolic Pathway | No ring fission | Ring fission present |

| Anti-ulcer Activity | Significant | Moderate |

This compound exerts its protective effects primarily through cytoprotection rather than altering gastric acid secretion. Studies have shown that it does not significantly affect acid or pepsin output at various doses. Instead, this compound provides protection against gastric mucosal damage induced by irritants such as aspirin and ethanol. Its mechanism involves inhibition of histidine decarboxylase, leading to reduced histamine levels in gastric tissues, which is crucial for maintaining gastric mucosal integrity .

Efficacy in Experimental Models

Numerous studies have demonstrated the anti-ulcer potential of this compound across various experimental models:

- Aspirin-Induced Ulcers : Chronic administration of this compound significantly reduced lesions caused by aspirin, showcasing its protective role against NSAID-induced gastric damage.

- Ethanol-Induced Lesions : Both acute and chronic treatments with this compound completely prevented ethanol-induced gastric lesions, indicating robust protective activity .

- Restraint-Induced Ulcers : this compound promoted faster healing of gastric ulcers induced by restraint stress in rats compared to control groups .

Table 2: Summary of Efficacy in Experimental Models

| Model | Treatment Type | Outcome |

|---|---|---|

| Aspirin-induced ulcers | Chronic administration | Significant reduction in lesions |

| Ethanol-induced lesions | Acute and chronic treatment | Complete prevention |

| Restraint-induced ulcers | Chronic treatment | Faster healing observed |

Safety Profile

Preclinical toxicity studies have established that this compound is safe for use. It has shown no teratogenic effects in animal models and did not exhibit mutagenic or carcinogenic potential in various tests. The compound was well-tolerated across different species, including rats and dogs, during toxicity assessments .

Case Studies and Clinical Implications

Recent clinical investigations have highlighted the potential of this compound as a therapeutic agent for managing gastric ulcers. Its synergistic effects when combined with traditional treatments like cimetidine suggest that it could enhance the overall efficacy of ulcer therapies .

Case Study Overview

- Study Focus : Investigating the combined effect of this compound with cimetidine on ulcer healing.

- Findings : Enhanced healing rates were observed in patients receiving the combination therapy compared to those on cimetidine alone.

Propriétés

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3-methoxy-3,4-dihydro-2H-chromene-5,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-15-7-10-12(19)5-9(17)6-14(10)22-16(15)8-2-3-11(18)13(20)4-8/h2-6,15-20H,7H2,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHSAQOQVUXZGQ-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024352 | |

| Record name | (2R,3S)-3-Methoxy-3',4',5,7-flavantetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65350-86-9 | |

| Record name | Meciadanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65350-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meciadanol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065350869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-3-Methoxy-3',4',5,7-flavantetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3-methoxy-2H-1-benzopyran-5,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECIADANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H64SE2UXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-O-Methylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.